4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium
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Overview
Description
4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium is a complex organophosphorus compound. It is characterized by its unique structure, which includes both sulfur and phosphorus atoms, making it a subject of interest in various fields of chemistry and material science.
Preparation Methods
The synthesis of 4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction yields 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, which can then be further processed to obtain the desired compound.
Chemical Reactions Analysis
4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Reduction: It can be reduced under specific conditions to yield different products, depending on the reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: Some derivatives are being explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium involves its interaction with various molecular targets. The sulfur and phosphorus atoms in its structure allow it to form strong bonds with other molecules, facilitating its role in various chemical reactions. Its ability to undergo oxidation and reduction reactions makes it a versatile compound in both biological and chemical systems .
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound is a precursor in the synthesis of 4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium.
Bis(3-cyanopyridin-2-yl) disulfides: These compounds share similar sulfur-containing structures and are used in similar applications.
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles: These compounds are also involved in oxidation reactions and have been studied for their biological activities.
This compound stands out due to its unique combination of sulfur and phosphorus atoms, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4,6-dimethyl-2-oxido-2-sulfanylidene-1,3,2λ5-dioxaphosphinane;tetramethylazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3PS.C4H12N/c1-4-3-5(2)8-9(6,10)7-4;1-5(2,3)4/h4-5H,3H2,1-2H3,(H,6,10);1-4H3/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOCRPZDTDLVEA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OP(=S)(O1)[O-])C.C[N+](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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